![molecular formula C11H9BrN2O3S2 B3595949 methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3595949.png)

methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Descripción general

Descripción

Methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .

Synthesis Analysis

The synthesis of this compound involves several steps. The yield is around 50%, with a melting point of 196–198 °C . The compound is characterized by FTIR and NMR (1H and 13C) . The protodeboronation of alkyl boronic esters is a key step in the synthesis process .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring made up of one sulfur atom . The compound also contains a carbonyl group (C=O), a methoxy group (OCH3), and a bromine atom .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis .Physical and Chemical Properties Analysis

The compound has a melting point of 196–198 °C . Its IR (KBr) cm−1 values are: 1696 (C=O ester), 3030 (C–H), 1506 (C=C), 1619 (C=N), 3210 (OH) . The 1H NMR (DMSO, δ ppm) and 13C NMR (CDCl3, d ppm) values are also provided .Mecanismo De Acción

Target of Action

Thiazole derivatives have been known to interact with various biological targets such as dna and topoisomerase ii . Thiophene derivatives, which are structurally similar to thiazoles, have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It’s worth noting that thiazole derivatives like voreloxin have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole and thiophene derivatives have been known to affect various biochemical pathways due to their wide range of biological activities .

Result of Action

Thiazole derivatives like voreloxin have been reported to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .

Propiedades

IUPAC Name |

methyl 2-[(5-bromothiophene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3S2/c1-5-8(10(16)17-2)19-11(13-5)14-9(15)6-3-4-7(12)18-6/h3-4H,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZQOOWZSYILGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=C(S2)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

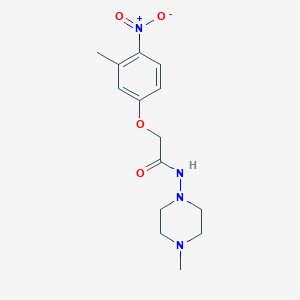

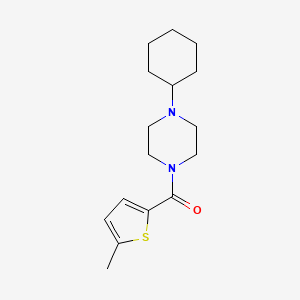

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

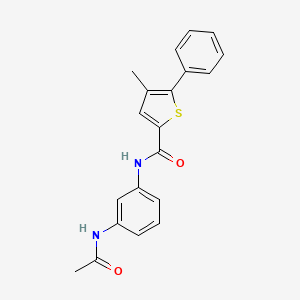

![methyl 2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}benzoate](/img/structure/B3595867.png)

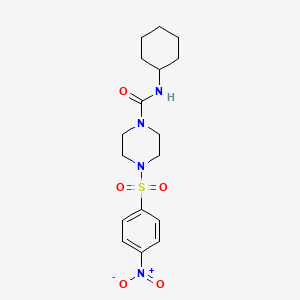

![1,3-BENZODIOXOL-5-YL[4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B3595872.png)

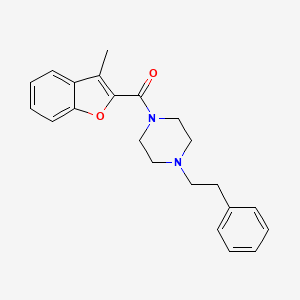

![N-[3-(CYCLOHEXYLCARBAMOYL)-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL]FURAN-2-CARBOXAMIDE](/img/structure/B3595884.png)

![diethyl 5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}isophthalate](/img/structure/B3595897.png)

![N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE](/img/structure/B3595939.png)

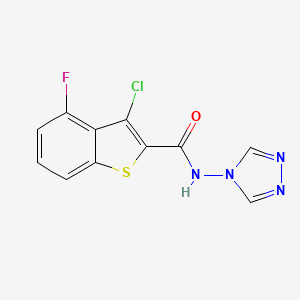

![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B3595944.png)

![3-chloro-N-[(2-fluorophenyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B3595962.png)

![4-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methylthiophene-3-carboxamide](/img/structure/B3595971.png)